molecular formula C29H28N4O3S2 B2502744 2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1115413-80-3

2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2502744
CAS No.: 1115413-80-3
M. Wt: 544.69
InChI Key: OLXKTLJSKFPGKL-UHFFFAOYSA-N
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Description

2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C29H28N4O3S2 and its molecular weight is 544.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A series of novel compounds with a structure similar to N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide were synthesized and evaluated for their antibacterial and antifungal activities. These compounds, specifically 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substitutedbenzylidene)hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, showed significant in vitro activity against a range of bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Streptococcus pyogenes, Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Mucor. The compounds exhibited better antibacterial and antifungal efficacy compared to standard drugs, highlighting their potential as novel antimicrobial agents (Maddila et al., 2016).

Antioxidant Activity and Protective Effects

Another study focused on the antioxidant properties of benzothiazole derivatives, specifically evaluating their efficacy in mitigating the early phases of acetaminophen-induced hepatotoxicity. The compounds demonstrated significant scavenging activity against free radicals and were effective in enhancing the content of reduced glutathione while reducing the levels of malondialdehyde in liver tissues. These findings suggest the potential therapeutic applications of such compounds in preventing or reducing oxidative stress-related damage in hepatocytes (Cabrera-Pérez et al., 2016).

Antitumor Activity

The synthesis and antitumor activities of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with a similar complex structure, were studied. This compound demonstrated significant inhibitory effects on dihydrofolate reductase and showed notable activity against Walker 256 carcinosarcoma in rats, suggesting its potential as a lipid-soluble antitumor agent (Grivsky et al., 1980).

Properties

IUPAC Name

2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S2/c1-19(2)22-12-14-23(15-13-22)31-27(34)18-37-29-30-16-26-28(32-29)24-6-4-5-7-25(24)33(38(26,35)36)17-21-10-8-20(3)9-11-21/h4-16,19H,17-18H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXKTLJSKFPGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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